![molecular formula C11H12N2O3S B2830367 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 912758-41-9](/img/structure/B2830367.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their pharmacological activities . They have been synthesized and evaluated for their antimicrobial, antiproliferative, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid was used in one study .Molecular Structure Analysis
The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives can include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are typically confirmed through spectroanalytical data, including NMR, IR, and elemental analysis .Scientific Research Applications
- Source : Tsyganov and Semenov developed this method based on allylpolymethoxybenzenes isolated from parsley and dill seeds .
- Significance : This suggests potential cytotoxic properties, making it relevant for cancer research .
- Source : Isolated from parsley essential oil, this compound provides a pathway for future coenzyme Q analogue synthesis .
- Source : While not specific to this compound, understanding the broader context of indole derivatives can inform its potential applications .
Antitumor and Anticancer Properties
Cytotoxic Activity
Synthesis of Coenzyme Q Analogues
Biological Potential of Indole Derivatives
Green Chemistry and Sustainable Synthesis
Mechanism of Action
Target of Action
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide, also known as N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria .
Biochemical Pathways
tuberculosis . The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
The result of the action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is the inhibition of the growth of M. tuberculosis . This is achieved through its interaction with the target DprE1 .
Future Directions
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-6(14)12-11-13-9-7(15-2)4-5-8(16-3)10(9)17-11/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUOCXULKJNIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide |
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